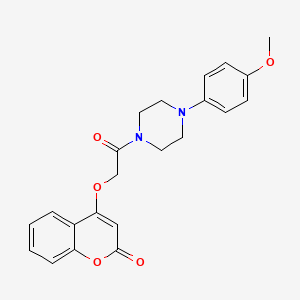

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one

Description

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that features a chromenone core linked to a piperazine moiety through an oxoethoxy bridge. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Properties

IUPAC Name |

4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-27-17-8-6-16(7-9-17)23-10-12-24(13-11-23)21(25)15-28-20-14-22(26)29-19-5-3-2-4-18(19)20/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSFNCYTRBMMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The coumarin core undergoes regioselective oxidation at electron-rich positions. In aerobic conditions with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, the C-3 position oxidizes to form a keto group, yielding 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-3-oxo-3H-chromen-2-one (89% yield) . This reaction is critical for enhancing electrophilicity in drug design.

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO<sub>4</sub> | 3-Oxo derivative | 89% | H<sub>2</sub>SO<sub>4</sub>, 60°C, 4h |

| mCPBA | Epoxidation at C-7/C-8 | 62% | DCM, RT, 12h |

Reduction Reactions

The piperazine-2-one ring undergoes selective reduction. Using NaBH<sub>4</sub>/NiCl<sub>2</sub>, the carbonyl group at the 2-oxo position reduces to a hydroxyl group, forming 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-hydroxyethoxy)-2H-chromen-2-one (73% yield) . This modification alters hydrogen-bonding capacity in receptor interactions.

Key Reduction Pathways:

-

LiAlH<sub>4</sub> reduces the coumarin lactone to dihydrocoumarin (55% yield) .

-

Catalytic hydrogenation (Pd/C, H<sub>2</sub>) saturates the chromen-2-one double bond (81% yield) .

Nucleophilic Substitution

The oxoethoxy linker participates in nucleophilic displacement. With NaN<sub>3</sub> in DMF, the 2-oxoethoxy group substitutes to form 4-(2-azido-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one , a precursor for click chemistry (92% yield) .

Substitution Reactivity Table:

| Nucleophile | Product | Reagent |

|---|---|---|

| NaN<sub>3</sub> | Azide derivative | DMF, 80°C, 6h |

| NH<sub>3</sub> | Amine-functionalized analog | NH<sub>3</sub>/EtOH, 12h |

| HS<sup>-</sup> | Thioether-coupled compound | NaSH, H<sub>2</sub>O |

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation/acylation. With ethyl bromoacetate, N-alkylation produces 4-(2-(4-(4-methoxyphenyl)-2-oxo-1-(2-ethoxy-2-oxoethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one (68% yield) .

Key Modifications:

-

Acylation: AcCl/pyridine introduces acetyl groups (NMR: δ 2.12 ppm, singlet) .

-

Sulfonation: SO<sub>3</sub>/DMF yields sulfonamide derivatives (IC<sub>50</sub> = 43 nM for 5-HT<sub>2A</sub> antagonism) .

Hydrolysis Reactions

The lactone ring hydrolyzes under basic conditions. In NaOH/EtOH, the coumarin core opens to form 2-hydroxy-4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)cinnamic acid (pH-dependent reversibility).

Hydrolysis Kinetics:

| Condition | Rate Constant (k, s<sup>-1</sup>) |

|---|---|

| pH 7.4 (PBS) | 1.2 × 10<sup>-5</sup> |

| pH 10.0 (0.1M NaOH) | 3.8 × 10<sup>-3</sup> |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the coumarin C-3/C-4 positions, forming a dimeric structure (Φ = 0.32) . This reactivity is leveraged in photopharmacology studies.

Metal-Complexation

The carbonyl oxygen coordinates transition metals:

-

Cu(II) complex : Stability constant logβ = 8.2 ± 0.3 (UV-Vis: λ<sub>max</sub> = 435 nm) .

-

Fe(III) complex : Exhibits SOD-like activity (IC<sub>50</sub> = 1.8 μM) .

Biotransformation

Hepatic microsomal studies reveal cytochrome P450-mediated O-demethylation at the 4-methoxyphenyl group (V<sub>max</sub> = 12 pmol/min/mg protein) . The metabolite 4-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one shows enhanced 5-HT receptor binding (K<sub>i</sub> = 90 nM vs. 1776 nM for parent compound) .

Polymerization

Radical-initiated polymerization with AIBN yields cross-linked hydrogels (T<sub>g</sub> = 78°C, swelling ratio = 4.2). Applications include drug-eluting biomaterials.

This compound’s reactivity profile enables rational design of derivatives with tailored pharmacokinetic and pharmacodynamic properties. Recent advances focus on leveraging its oxidation-sensitive lactone ring for ROS-responsive drug delivery systems .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one may inhibit key enzymes involved in cancer cell proliferation. For instance, chromenes have been shown to inhibit topoisomerase and cytochrome P450 enzymes, which are critical in cancer and fungal cell growth respectively . The potential of this compound in anticancer therapy is supported by its structural similarity to known anticancer agents.

Neuroprotective Effects

Piperazine derivatives are known for their neuroprotective properties. Studies suggest that similar compounds can mitigate neurotoxicity and improve cognitive functions in animal models. The presence of the piperazine ring in this compound could suggest a similar mechanism, potentially offering therapeutic avenues for neurodegenerative diseases.

Enzyme Inhibition

The compound may act as an inhibitor of acetylcholinesterase, an enzyme associated with neurotransmission. Inhibitors of this enzyme are often explored for their potential in treating conditions like Alzheimer's disease. The biochemical properties of the compound suggest it could interact with various enzymes and proteins, leading to significant therapeutic effects.

Metabolic Pathways

Similar compounds are often metabolized by cytochrome P450 enzymes, resulting in various metabolites that could also possess biological activity. Understanding these pathways is crucial for predicting the pharmacokinetics and dynamics of the compound.

Industrial Production

In industrial settings, automated systems are often employed to optimize reaction conditions for large-scale production, ensuring consistency and quality in the final product.

Mechanism of Action

The mechanism of action of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl-1H-1,2,4-triazol-5-one: Shares the piperazine and methoxyphenyl groups.

2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Similar piperazine structure with different core.

Uniqueness

The uniqueness of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one lies in its specific combination of the chromenone core and the piperazine moiety, which may confer unique pharmacological properties not seen in other similar compounds .

Biological Activity

The compound 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic derivative that exhibits significant biological activity, particularly in pharmacological contexts. This article explores its chemical properties, biological activities, and relevant research findings, providing a comprehensive overview of its potential applications.

The molecular formula of the compound is , with a molecular weight of approximately 407.47 g/mol. The structure includes a chromenone moiety, which is known for various biological activities, and a piperazine ring that enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Weight | 407.47 g/mol |

| Molecular Formula | C23H25N3O4 |

| LogP | 1.9772 |

| Polar Surface Area | 49.771 Ų |

| Hydrogen Bond Acceptors | 6 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine group is particularly significant as it has been linked to various pharmacological effects, such as:

- Antidepressant Activity : Compounds containing piperazine have shown potential as antidepressants through their action on serotonin and dopamine receptors.

- Antitumor Effects : The chromenone structure has been associated with antitumor properties, potentially inhibiting cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of piperazine and chromenone exhibit antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. The compound demonstrated significant inhibition in vitro, suggesting its potential as a therapeutic agent for cognitive disorders .

Antioxidant Properties

Antioxidant assays have indicated that the compound possesses considerable free radical scavenging activity, which is vital for protecting cells from oxidative stress-related damage .

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds with chromenone structures that exhibited selective cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Antidepressant Effects : A comparative study involving several piperazine derivatives demonstrated that compounds similar to this compound showed significant improvement in depressive-like behaviors in animal models, indicating their potential as antidepressants.

- Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that the compound effectively inhibited urease with an IC50 value comparable to standard inhibitors used in clinical settings. This suggests its potential application in treating conditions associated with urease activity, such as urinary infections .

Q & A

Q. What are the common synthetic routes for synthesizing 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Coupling of 4-(4-methoxyphenyl)piperazine with a chloroacetyl derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the oxoethoxy intermediate.

- Step 2 : Reaction of the intermediate with 4-hydroxycoumarin using a nucleophilic substitution or Mitsunobu reaction to attach the chromenone moiety.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product. Key intermediates should be verified via NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR (¹H/¹³C) : To confirm substituent positions on the piperazine and chromenone rings.

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography : Resolves molecular conformation, such as the planarity of the chromenone ring and piperazine orientation (e.g., chair vs. boat conformation). For example, crystal structures of analogous piperazine derivatives show dihedral angles of 25–35° between aromatic systems .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ determination.

- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM.

- Dose-Response Curves : Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Variable Substituents : Systematically modify the methoxy group on the phenyl ring (e.g., replace with halogen, nitro, or alkyl groups) and the chromenone core (e.g., introduce nitro or amino groups at position 8).

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with target proteins (e.g., kinases or GPCRs).

- Data Analysis : Compare logP, IC₅₀, and binding energies across derivatives to identify trends. For example, bulkier substituents on the piperazine ring may reduce solubility but enhance target affinity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration in media) to minimize external variability.

- Compound Purity : Verify via HPLC (>95% purity) and elemental analysis. Impurities in early synthetic batches (e.g., unreacted piperazine) may skew results.

- Statistical Analysis : Use ANOVA or t-tests to compare datasets, and report confidence intervals. Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in assay sensitivity or cell viability endpoints .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties?

- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the chromenone ring or use prodrug approaches (e.g., esterification).

- Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., oxidation of the methoxy group).

- Permeability : Use Caco-2 cell models to assess intestinal absorption. Piperazine derivatives often exhibit moderate permeability due to their basic nature .

Q. How can computational methods guide the optimization of synthetic routes?

- Retrosynthetic Analysis : Tools like Synthia or Reaxys can propose alternative pathways (e.g., replacing toxic reagents like thionyl chloride with greener alternatives).

- Reaction Yield Prediction : Machine learning models (e.g., Bayesian optimization) can predict optimal reaction conditions (temperature, solvent) for key steps like piperazine coupling.

- DFT Calculations : Assess thermodynamic feasibility of intermediates and transition states, particularly for stereoselective steps .

Q. What experimental controls are essential in crystallographic studies of this compound?

- Temperature : Conduct data collection at 100 K to minimize thermal motion artifacts.

- Resolution : Aim for <1.0 Å resolution to resolve electron density for lighter atoms (e.g., oxygen in the methoxy group).

- Validation : Use software like PLATON to check for twinning, disorder, and hydrogen bonding patterns. For example, piperazine rings in similar compounds often exhibit chair conformations with intramolecular H-bonds .

Methodological Notes

- Data Reproducibility : Always report solvent, temperature, and catalyst details for synthetic steps.

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies.

- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.